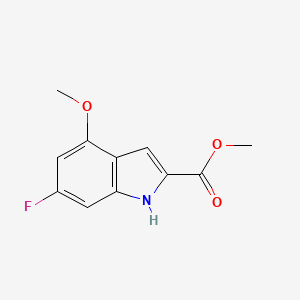

methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate

Description

Properties

Molecular Formula |

C11H10FNO3 |

|---|---|

Molecular Weight |

223.20 g/mol |

IUPAC Name |

methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate |

InChI |

InChI=1S/C11H10FNO3/c1-15-10-4-6(12)3-8-7(10)5-9(13-8)11(14)16-2/h3-5,13H,1-2H3 |

InChI Key |

PBUHMJOWQADKIR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1C=C(N2)C(=O)OC)F |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Synthesis

The classical and most frequently employed method for synthesizing methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate is the Fischer indole synthesis. This method involves the acid-catalyzed cyclization of phenylhydrazine derivatives with carbonyl compounds (aldehydes or ketones) to form the indole ring system.

- Procedure : Typically, a 6-fluoro-4-methoxy-substituted phenylhydrazine or its equivalent is reacted with an appropriate carbonyl compound under acidic conditions (e.g., polyphosphoric acid or hydrochloric acid) to induce cyclization.

- Advantages : This method allows for the introduction of substituents on the aromatic ring prior to cyclization, facilitating the incorporation of fluorine and methoxy groups at desired positions.

- Yields and Purification : Reaction times vary from several hours to overnight, with purification commonly achieved by column chromatography using solvent systems such as cyclohexane/ethyl acetate mixtures.

Hemetsberger–Knittel Indole Synthesis

An alternative modern synthetic route is the Hemetsberger–Knittel indole synthesis, which has been employed to prepare indole-2-carboxylates with various substituents, potentially including fluorine and methoxy groups.

- Key Steps :

- Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes (bearing fluoro and methoxy groups).

- Thermolysis of the resulting azidocinnamate intermediate to induce electrophilic cyclization forming the indole ring.

- Optimization Parameters : Reaction temperature, stoichiometry, and concentration are critical to maximize yields and control regioselectivity.

- Outcome : This method can yield regioisomeric mixtures depending on substitution patterns but allows access to complex indole derivatives under relatively mild conditions.

Analytical Data and Reaction Conditions

| Method | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Fischer Indole Synthesis | 6-fluoro-4-methoxyphenylhydrazine + ketone/aldehyde | Acidic medium, reflux, 14-15 h | Moderate to high (not specifically quantified) | Purification by column chromatography; solvent: cyclohexane/ethyl acetate (5:1) |

| Hemetsberger–Knittel Synthesis | Methyl 2-azidoacetate + substituted benzaldehyde | Knoevenagel condensation, thermolysis | Good yields (optimized) | Regioisomer control by reaction parameters; mild conditions |

| Friedel–Crafts Acylation (related derivatives) | Ethyl 5-chloroindole-2-carboxylate + acyl chlorides | AlCl3, reflux, 2-3 h | 33-93% (varies by substrate) | Followed by reduction and hydrolysis; adaptable for substitution |

Summary of Key Research Findings

- The Fischer indole synthesis remains the primary and classical route for methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate, leveraging the acid-catalyzed cyclization of substituted phenylhydrazines.

- The Hemetsberger–Knittel synthesis offers a modern alternative that allows for more diverse substitution patterns and can be optimized for regioselectivity and yield.

- Functional group transformations such as Friedel–Crafts acylation and subsequent reductions are useful in related indole derivatives and may be adapted for similar fluorinated and methoxylated compounds.

- Reaction conditions such as temperature, solvent, catalyst choice, and reaction time are critical parameters influencing yield and purity.

- Purification is typically achieved by chromatographic techniques using solvent systems optimized for the compound’s polarity and substituents.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The compound’s properties and reactivity are influenced by the positions of its substituents. Below is a comparison with structurally related indole derivatives:

*CAS number in conflicts with molecular formula; corrected using .

Substituent Effects on Physicochemical Properties

- Fluorine Position : Fluorine at the 6-position (target compound) vs. 4- or 5-position (other analogs) alters electron density and steric effects. For example, fluorine at the 6-position may enhance metabolic stability compared to 4-fluoro analogs due to reduced susceptibility to oxidative metabolism .

- Ester Group : Methyl esters (target compound) hydrolyze faster than ethyl esters (e.g., ethyl 6-fluoro-1H-indole-2-carboxylate), influencing bioavailability and prodrug design .

Research Findings and Data Tables

Table 1: Spectroscopic Data Comparison

Table 2: Melting Points and Solubility

Biological Activity

Methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in drug discovery.

Chemical Structure and Properties

Methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate features a distinctive structure characterized by the presence of a fluorine atom at the 6-position and a methoxy group at the 4-position of the indole ring. The molecular formula is , with a molecular weight of approximately 201.19 g/mol. The unique substitution pattern enhances its reactivity and biological activity compared to other indole derivatives.

The biological activity of methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate is attributed to its ability to interact with various molecular targets:

- Antiviral Activity : Studies suggest that this compound may inhibit viral replication by targeting specific viral enzymes, thereby preventing the spread of infections.

- Anticancer Properties : It has shown promise in inhibiting cancer cell growth through modulation of signaling pathways and induction of apoptosis in various cancer cell lines, including breast and leukemia cells .

Biological Activity Overview

The following table summarizes key biological activities associated with methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate:

Case Studies and Research Findings

- Antiviral Studies : Research demonstrated that methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate exhibited significant antiviral activity against various viruses by inhibiting their replication mechanisms. This was particularly evident in studies involving human immunodeficiency virus (HIV) models.

- Anticancer Efficacy : In vitro studies indicated that this compound could induce apoptosis in cancer cell lines such as MCF-7 and U-937. Flow cytometry assays revealed that it triggered caspase activation, leading to programmed cell death in a dose-dependent manner . Notably, the compound showed IC50 values comparable to established chemotherapeutics like doxorubicin .

- Structure-Activity Relationship (SAR) : The introduction of electron-withdrawing groups such as fluorine at the 6-position significantly enhanced the cytotoxic properties of indole derivatives. This modification was crucial for achieving higher biological activity against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves cyclization of substituted indole precursors followed by esterification. Key parameters include:

- Temperature : Optimal range of 80–100°C to avoid side reactions (e.g., demethylation of the methoxy group) .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄, NaOEt) for esterification; monitoring via TLC or HPLC ensures reaction completion .

- Characterization : Confirm structure via (e.g., methoxy singlet at δ 3.8–4.0 ppm) and (carboxylate carbonyl at ~165 ppm) .

Q. What safety protocols are critical when handling methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate?

- Protective measures : Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact and inhalation .

- Waste disposal : Segregate halogenated waste for incineration to prevent environmental release of fluorinated byproducts .

- Emergency response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns to limit drainage contamination .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical techniques :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

- Mass spectrometry : Confirm molecular ion peak at m/z 239.2 (M⁺) .

- X-ray crystallography : Resolve crystal structures using SHELXL for bond-length validation (e.g., C-F bond ~1.34 Å) .

Advanced Research Questions

Q. How do electronic effects of fluorine and methoxy substituents influence reactivity in cross-coupling reactions?

- Mechanistic insights :

- The 6-fluoro group acts as a weak electron-withdrawing substituent, directing electrophilic attacks to the indole C3 position .

- 4-Methoxy provides steric hindrance, reducing regioselectivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Optimize ligand choice (e.g., SPhos) to enhance yields .

- Data contradiction : Conflicting reports on C3 vs. C5 reactivity can arise from solvent polarity; DFT calculations (e.g., Gaussian) clarify transition-state energetics .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Process optimization :

- DoE (Design of Experiments) : Use fractional factorial designs to screen variables (temperature, stoichiometry) .

- Flow chemistry : Continuous-flow reactors improve reproducibility by standardizing residence times and mixing efficiency .

Q. How can computational models predict biological activity based on substitution patterns?

- Approaches :

- Docking simulations : Compare binding affinities of methyl 6-fluoro-4-methoxy derivatives vs. analogs (e.g., 5-fluoro or chloro-substituted indoles) with target enzymes (e.g., kinases) .

- QSAR : Correlate Hammett σ values of substituents with IC₅₀ data from cytotoxicity assays .

- Limitations : Solvation effects in MD simulations may require explicit solvent models (e.g., TIP3P) for accuracy .

Q. How should researchers resolve discrepancies in crystallographic data for this compound?

- Validation steps :

- SHELX refinement : Check for overfitting using R-factor convergence (<5% discrepancy) .

- Twinned data : Apply TWINLAW in SHELXL to correct for pseudo-merohedral twinning .

- Hydrogen bonding : Validate intermolecular interactions (e.g., carboxylate O···H-N indole) against Cambridge Structural Database entries .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.